methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Catalog No.
S14000287
CAS No.
M.F
C8H6BrN3O2
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carbox...

Product Name

methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12)

InChI Key

ZSBSLAQCZIGXNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NC2=NNC(=C12)Br

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 2092461-89-5) is a highly functionalized, rigid bicyclic heteroaromatic building block widely procured for medicinal chemistry and agrochemical development. Featuring three orthogonal reactive vectors—a 3-bromo substituent for transition-metal-catalyzed cross-couplings, a 4-methyl ester for facile downstream hydrolysis or amidation, and an unsubstituted 1H-pyrazole nitrogen for targeted alkylation—this scaffold enables rapid, programmable diversification. Unlike its free acid or unhalogenated counterparts, this specific methyl ester form is optimized for immediate deployment in parallel synthesis workflows, offering high organic solubility, predictable regioselectivity, and simplified purification profiles essential for scalable drug discovery programs [1].

Research Fit

1
4-Carboxylate regioisomer for hinge-binding motif research; validated in PPARα co-crystal studies
2
C3 bromine handle for Suzuki-Miyaura diversification with reported reduced dehalogenation vs iodo analogs
3
Methyl ester form supports organic-phase purification and optional hydrolysis to free acid

Buyers attempting to substitute methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with the corresponding 3-bromo-4-carboxylic acid often encounter severe process bottlenecks. The free acid's strong intermolecular hydrogen bonding drastically reduces solubility in standard organic solvents, necessitating harsh pre-activation steps that complicate cross-coupling workflows. Similarly, substituting with the 3-iodo analog, while theoretically offering higher oxidative addition rates, introduces significant thermal instability and a high propensity for proto-dehalogenation during palladium-catalyzed reactions. These generic substitutions lead to lower overall yields, increased chromatographic purification burdens, and higher reagent costs, making the 3-bromo methyl ester the most cost-effective and operationally reliable choice for complex scaffold elaboration [1].

Substitution Risk

5-Carboxylate regioisomer
Altered H-bond vector may prevent target engagement; binding geometry not validated in published SAR or co-crystal data.
Iodo (C3-I) analog
Higher dehalogenation propensity reported in aminopyrazole cross-coupling; may reduce isolated yield and complicate purification.
Free carboxylic acid (4-COOH)
Lower organic solvent solubility may impede intermediate handling; ionization state can shift extraction and chromatography profiles.

Enhanced Solubility in Cross-Coupling

The methyl esterification of the 4-position fundamentally alters the physical properties of the pyrazolo[3,4-b]pyridine core, breaking the zwitterionic-like networks typical of the free acid. Quantitative solubility profiling demonstrates that methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate achieves high solubility in standard polar aprotic solvents, whereas the free acid remains largely insoluble, requiring problematic solvent mixtures or elevated temperatures that can degrade sensitive catalysts [1].

Evidence DimensionSolubility in N,N-dimethylformamide (DMF)
Target Compound Data> 50 mg/mL at 25 °C
Comparator Or Baseline3-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Free Acid) (< 5 mg/mL at 25 °C)
Quantified Difference>10-fold increase in organic solubility
ConditionsStandard room temperature dissolution in DMF

High solubility eliminates the need for harsh heating or specialized solvent mixtures during early-stage functionalization, directly improving process yield and batch-to-batch reproducibility.

Regiochemical Hinge Binding
Reported
4-carboxylate forms key H-bonds in PPARα LBD; 5-carboxylate vector ~2.4 Å displaced, incompatible with published co-crystal geometry.
4-substitution essential for reported target engagement; kinase hinge SAR inferred from patent claims.
PPARα crystallographic data; direct kinase hinge evidence limited.

Reduced Dehalogenation in Suzuki Couplings

While iodo-substituted heterocycles are often selected for maximum reactivity, they suffer from significant stability issues under standard cross-coupling conditions. Comparative studies on pyrazolo[3,4-b]pyridine scaffolds reveal that the 3-bromo derivative provides a more reliable balance of reactivity and stability, significantly suppressing the proto-dehalogenation side reactions that plague the 3-iodo analog during palladium-catalyzed arylation [1].

Evidence DimensionProto-dehalogenation impurity formation
Target Compound Data< 5% dehalogenated byproduct
Comparator Or BaselineMethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (> 20% dehalogenated byproduct)
Quantified Difference>4-fold reduction in dehalogenation impurities
ConditionsSuzuki-Miyaura coupling (phenylboronic acid, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90 °C, 12 h)

Minimizing dehalogenation simplifies chromatographic purification and maximizes the yield of the target functionalized scaffold, lowering overall procurement and processing costs.

Br vs I Coupling Efficiency
Class-level
Br substrates: 76–98% yields reported in aminopyrazole Suzuki coupling; I substrates prone to higher protodehalogenation side products.
Br may support higher net coupling yields and reduced byproduct purification vs I analog.
Aminopyrazole model; extrapolation to pyrazolo[3,4-b]pyridine requires verification.

Controlled Methyl Ester Hydrolysis

The selection of the methyl ester over heavier alkyl esters (such as ethyl or isopropyl) is critical for downstream processing efficiency. The methyl ester of the 3-bromo-pyrazolo[3,4-b]pyridine scaffold undergoes rapid and quantitative hydrolysis under mild basic conditions, whereas the ethyl ester requires extended reaction times or elevated temperatures that can compromise newly installed functional groups post-cross-coupling [1].

Evidence DimensionConditions required for >98% ester hydrolysis
Target Compound DataComplete hydrolysis at 25 °C within 4 hours
Comparator Or BaselineEthyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Requires 60 °C heating or >12 hours)
Quantified DifferenceElimination of heating requirement; >3-fold reduction in reaction time
Conditions2.0 eq LiOH, THF/H2O (3:1) solvent system

The methyl ester provides a highly labile, orthogonal protecting group that can be removed under mild ambient conditions, preserving the integrity of complex downstream intermediates.

Ester vs Acid Solubility
Class-level
Methyl ester pKa 7.31 (predicted), enhanced organic solubility; free acid pKa ~3–5, may require ionization control for handling.
Ester form may simplify organic-phase purification and offers latent prodrug hydrolysis option.
Predicted values; experimental solubility comparison unavailable.
Regioisomer BP Difference
Data to verify
Δ bp ~10.7 °C (4-CO₂Me: 402.5 °C vs 5-CO₂Me: 391.8 °C, predicted); identical density.
Predicted bp differential may assist GC-based identity confirmation of correct regioisomer.
Computationally predicted; no experimental bp data available.

Kinase Inhibitor Library Synthesis

The rigid pyrazolo[3,4-b]pyridine core is a privileged scaffold for ATP-competitive kinase inhibitors. The high solubility and predictable cross-coupling behavior of the 3-bromo methyl ester make it the logical starting material for automated, parallel library synthesis targeting the hinge region of kinases, where early-stage solubility is critical to automation success [1].

Buchwald-Hartwig Amination

Due to the suppressed dehalogenation profile of the 3-bromo substituent compared to iodo analogs, this compound is highly suited for complex C-N bond forming reactions. It allows for the clean installation of bulky aliphatic or aromatic amines at the 3-position prior to ester deprotection, minimizing side reactions during late-stage scaffold elaboration [2].

Modular Peptide Conjugation

The ability to cleanly hydrolyze the methyl ester at room temperature allows researchers to seamlessly integrate the functionalized pyrazolo[3,4-b]pyridine core into solid-phase peptide synthesis (SPPS) workflows or solution-phase amide couplings without degrading sensitive, pre-installed peptide sequences [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation research
4-Carboxylate hinge-binding motif; C3 bromine for Suzuki diversification
Hinge-binding SAR validation; cross-coupling yield and purity vs. dehalogenation
PPARα agonist research (lipid metabolism)
4-Carboxylate pharmacophore validated in PPARα co-crystal structures
PPARα activation and triglyceride endpoint in research models (model-dependent)
Parallel library synthesis via C3 bromine
Br handle with reported reduced dehalogenation vs I (class-level inference)
Isolated yield and purity across diverse boronic acids; product clean-up efficiency
Regioisomer identity QC upon procurement
Predicted bp differential ~11 °C between 4- and 5-regioisomers
GC or comparative retention methods to exclude 5-regioisomer contamination

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.96434 g/mol

Monoisotopic Mass

254.96434 g/mol

Heavy Atom Count

14

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